[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate
Overview
Description
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate is a chemical compound known for its vibrant coloration and utility in various scientific applications. It is often used in the field of chemistry and biology due to its unique properties.
Mechanism of Action
Oxazine 1 perchlorate, also known as Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate, is a symmetric cationic dye . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
As a cationic dye, it is known to interact with various biological structures, particularly those with a negative charge, such as nucleic acids and certain proteins .
Mode of Action
Oxazine 1 perchlorate absorbs and emits light at about 653 and 666 nm in dilute aqueous solutions, respectively . It is soluble over a very wide range of polar solvents . The optical spectrum of Oxazine 1 perchlorate typically possesses an intense absorption band, which is neighbored by a shoulder at shorter wavelengths .
Pharmacokinetics
Its solubility in a wide range of polar solvents suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of Oxazine 1 perchlorate can be influenced by various environmental factors. For instance, its solubility and spectral properties may vary depending on the solvent used . Additionally, factors such as pH, temperature, and the presence of other ions could potentially affect its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The diethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce phenoxazine derivatives with different substituents.
Scientific Research Applications
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is employed in staining techniques for microscopy and in the study of biological molecules.
Industry: The compound is used in the manufacture of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, trichlorozincate (1:1)
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, hydroxide (1:1)
Uniqueness
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate is unique due to its specific perchlorate anion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3O.ClHO4/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1(3,4)5/h9-14H,5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZWDLHLOBYXKV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
47367-75-9 (Parent) | |
Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024796949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8067024 | |
Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067024 | |
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Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green powder; [Acros Organics MSDS] | |
Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate | |
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CAS No. |
24796-94-9 | |
Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24796-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024796949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-bis(diethylamino)phenoxazin-5-ium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.226 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Oxazine 1 Perchlorate's fluorescence behavior unique compared to other dyes?
A1: Research has shown that the fluorescence quantum efficiency of Oxazine 1 Perchlorate in solvents like 1,2-dichloroethane doesn't follow the typical pattern observed in many conventional dyes or solid fluorescent materials [, ]. Its quantum efficiency is significantly higher in 1,2-dichloroethane and chloroform compared to solvents like ethanol or water []. This unusual behavior is attributed to the solvent's influence on the molecule's vibrational modes, which impacts its fluorescence efficiency.
Q2: How does the solvent choice affect the fluorescence quantum efficiency of Oxazine 1 Perchlorate?
A2: Studies suggest that solvents like 1,2-dichloroethane and chloroform, which restrict the vibrational freedom of the chromophore within the Oxazine 1 Perchlorate molecule, lead to higher fluorescence quantum efficiency []. This suggests that minimizing energy loss through non-radiative pathways, such as vibrational relaxation, plays a crucial role in enhancing its fluorescence.
Q3: Can Oxazine 1 Perchlorate form complexes with other molecules, and how does this impact its properties?
A3: Yes, research indicates that Oxazine 1 Perchlorate can form inclusion complexes with cyclodextrins, specifically β- and γ-cyclodextrin []. This complexation process influences the aggregation equilibria of the dye in aqueous solutions. Understanding these interactions is crucial for tailoring its applications, particularly in controlled release or sensing, where manipulating its aggregation behavior is desired.
Q4: Are there any techniques available to selectively manipulate Oxazine 1 Perchlorate molecules in solution?
A4: Research has demonstrated the possibility of using selective photo-excitation to influence the diffusion of Oxazine 1 Perchlorate molecules through silica gel []. When excited to their triplet state using laser radiation, the diffusion rate of these molecules decreased by 40% compared to their ground state counterparts []. This selective manipulation technique opens avenues for applications in areas like molecular separation or controlled transport.
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